molecular formula C19H19ClN2O B3869568 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine

Cat. No. B3869568
M. Wt: 326.8 g/mol
InChI Key: XZBRKUDPDVIFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, also known as CMEQ, is a chemical compound that belongs to the class of quinoline derivatives. CMEQ has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine involves the inhibition of DNA synthesis and cell division. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine binds to the DNA of cancer cells and prevents them from replicating, leading to cell death. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine also induces the production of reactive oxygen species (ROS) in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects:
7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects. Studies have shown that 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been shown to induce the production of ROS, which can lead to oxidative stress and cell death. In addition, 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is also highly potent, which means that small amounts can be used in experiments. However, there are also some limitations to using 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is toxic and can be hazardous to handle. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. One direction is to investigate the potential use of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in combination with other drugs for the treatment of cancer. Another direction is to study the effects of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine on other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine and to identify potential targets for its use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is a promising compound that has been extensively studied for its potential use in various scientific research applications. The synthesis method of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction of 4-methyl-2-aminophenol with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and copper(II) chloride. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have potent antitumor activity against various cancer cell lines and has several biochemical and physiological effects. While there are some limitations to using 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments, there are also several future directions for its study.

Scientific Research Applications

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential use in various scientific research applications. One of the most promising applications of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is in the treatment of cancer. Studies have shown that 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-13-11-19(22-18-12-15(20)5-8-17(13)18)21-10-9-14-3-6-16(23-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBRKUDPDVIFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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